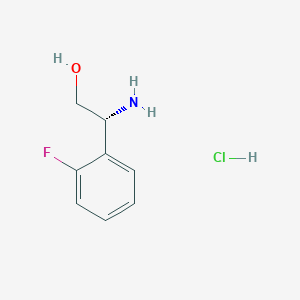

(R)-2-Amino-2-(2-fluorophenyl)ethanol hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“®-1-(2-Fluorophenyl)ethanol” is a substance used in laboratory chemicals and the manufacture of substances . It’s a building block used in the synthesis of orally active lysophosphatidic acid receptor-1 antagonists .

Molecular Structure Analysis

The molecular structure of a related compound, “2-(2-(2-fluorophenyl)-2-oxoethyl)-4H-chromen-4-one”, has been analyzed. The molecule consists of a chromone skeleton, a fluoro-substituted benzene ring, and an acetyl .

Chemical Reactions Analysis

The chemical reactions of related compounds have been studied. For example, the reaction of cyclohexanone with 2-chlorophenyl magnesium bromide has been used in the synthesis of ketamine .

Physical and Chemical Properties Analysis

“®-1-(2-Fluorophenyl)ethanol” has a molecular weight of 140.15, a boiling point of 193℃, a density of 1.123, and a flash point of 88℃ .

Applications De Recherche Scientifique

Synthesis and Chemical Applications

- Synthesis of Key Intermediates: The compound serves as a crucial intermediate in the synthesis of various pharmaceuticals. For example, it is used in the synthesis of aprepitant, a medication used for preventing postoperative nausea and vomiting (Zhang Fuli, 2012).

- Fluorescence Studies in Organic Chemistry: The compound's derivatives, particularly N-aryl-2-aminoquinolines, have been synthesized and studied for their luminescent properties, which are crucial in biological applications (Shameer Hisham et al., 2019).

Biological and Pharmaceutical Research

- Investigation of Molecular Interactions: Studies on molecular diastereomeric complexes involving derivatives of this compound have provided insights into the chiral recognition process, highlighting the role of specific intermolecular interactions (A. Ciavardini et al., 2013).

- Role in Antitumor Activity: Some derivatives of this compound have been tested for their antitumor activities, revealing potential applications in cancer treatment (A. U. Isakhanyan et al., 2016).

Other Applications

- Optical Probes and Sensing: Certain derivatives have been used as optical probes for the detection of metal ions, contributing to the development of sensitive and specific detection methods in analytical chemistry (Shweta et al., 2016).

- Material Science and Catalysis: The compound and its derivatives have been used in the synthesis of novel materials with potential applications in non-linear optics and electro-optical devices (Edgars Jecs et al., 2009).

Safety and Hazards

Analyse Biochimique

Biochemical Properties

It’s structurally similar to other compounds that have been studied, such as fentanyl analogs . These compounds generally undergo reactions like hydrolysis, hydroxylation, N- and O-dealkylation, and O-methylation .

Molecular Mechanism

Based on the structure and known mechanisms of similar compounds, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Similar compounds have been shown to have varying effects over time, including changes in stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

Similar compounds have shown varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

Similar compounds are known to interact with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

Similar compounds may interact with various transporters or binding proteins, influencing their localization or accumulation .

Subcellular Localization

Similar compounds may have targeting signals or post-translational modifications that direct them to specific compartments or organelles .

Propriétés

IUPAC Name |

(2R)-2-amino-2-(2-fluorophenyl)ethanol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FNO.ClH/c9-7-4-2-1-3-6(7)8(10)5-11;/h1-4,8,11H,5,10H2;1H/t8-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHUUTFIWBXUNPK-QRPNPIFTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(CO)N)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)[C@H](CO)N)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClFNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(4-Chloro-3-fluorophenyl)-3-hydroxypropyl]prop-2-enamide](/img/structure/B2369801.png)

![7-(3,4-dichlorophenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2369805.png)

![N-(2-fluorophenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2369808.png)

![2-[4-(4-tert-butylbenzoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine](/img/structure/B2369814.png)

![Lithium;3-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B2369815.png)

![2-(2-furyl)-5-[5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,3,4-oxadiazole](/img/structure/B2369817.png)